IT-901 is a bioactive compound classified as a naphthalenethiobarbiturate derivative. It functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells subunit c-Rel, playing a significant role in oncogenesis and immune responses. The compound has shown promising results in preclinical studies for its anticancer properties, particularly against hematologic malignancies such as chronic lymphocytic leukemia and B cell lymphoma.
IT-901 was developed as part of research aimed at selectively inhibiting components of the nuclear factor kappa B signaling pathway, which is often dysregulated in various cancers. It has been characterized for its ability to inhibit c-Rel with an IC50 value of approximately 3 μM, indicating its potency in blocking this specific pathway . The compound has been evaluated in vitro and in vivo, demonstrating its potential as a therapeutic agent.
The details regarding the precise reagents and reaction conditions are often found in specialized chemical literature or patents.
The molecular formula of IT-901 is C_15H_14N_2O_2S, with a molecular weight of approximately 286.35 g/mol. The structural representation includes:
The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly within the nuclear factor kappa B signaling pathway.
IT-901 has been shown to interact with various biological molecules, leading to significant biochemical changes:
The mechanism by which IT-901 exerts its effects involves several key processes:
IT-901 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity.
IT-901 has several potential applications in biomedical research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3